Methyl (2r,3s)-3-(4-aminophenyl)-3-((tert-butoxycarbonyl)amino)-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R,3S)-3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate is a complex organic compound with a unique structure It contains an aminophenyl group, a tert-butoxycarbonyl-protected amino group, and a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3S)-3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate typically involves multiple steps. One common approach is to start with a protected amino acid derivative, such as N-Boc-phenylalanine. The key steps include:
Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the hydroxypropanoate moiety: This can be achieved through esterification reactions, often using reagents like methanol and acid catalysts.
Introduction of the aminophenyl group: This step involves coupling reactions, such as amide bond formation, using reagents like coupling agents (e.g., EDC, DCC) and bases (e.g., DIPEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S)-3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or DMP.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The Boc-protected amino group can be deprotected using acids like TFA, followed by substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Trifluoroacetic acid (TFA) for deprotection, electrophiles like alkyl halides for substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction of a nitro group yields an amine.
Scientific Research Applications
Methyl (2R,3S)-3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme-substrate interactions and protein-ligand binding due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2R,3S)-3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include:
Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and catalysis.
Receptor modulation: It may interact with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R,3S)-3-(4-nitrophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate: Similar structure but with a nitro group instead of an amino group.
Methyl (2R,3S)-3-(4-methoxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate: Similar structure but with a methoxy group instead of an amino group.
Uniqueness
Methyl (2R,3S)-3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate is unique due to the presence of both an aminophenyl group and a Boc-protected amino group. This combination allows for specific interactions and reactivity, making it valuable in various research and industrial applications.
Biological Activity
Methyl (2R,3S)-3-(4-aminophenyl)-3-((tert-butoxycarbonyl)amino)-2-hydroxypropanoate, a complex organic compound, has garnered attention due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular details:
Property | Details |
---|---|
Molecular Formula | C₁₅H₂₂N₂O₅ |
Molecular Weight | 310.35 g/mol |
IUPAC Name | Methyl (2R,3S)-3-(4-aminophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
CAS Number | 1177205-50-3 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Materials : The process begins with commercially available compounds such as 4-nitrobenzaldehyde.
- Reduction : The nitro group is reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.
- Protection : The amino group is protected with tert-butyl carbamate to form a tert-butoxycarbonyl-protected amino group.
- Aldol Reaction : The protected amino compound undergoes an aldol reaction to yield the final product.
Research indicates that this compound may exhibit various biological activities, including:
- Antitumor Activity : Studies suggest that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells through the activation of specific signaling pathways.
- Anti-inflammatory Effects : The presence of the amino group may contribute to anti-inflammatory properties, potentially modulating cytokine production and inflammatory mediator release.
Case Studies and Research Findings
- Anticancer Studies : A study published in Cancer Letters demonstrated that compounds similar to this compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the downregulation of cyclin D1 and upregulation of p21.
- Neuroprotective Effects : Another study highlighted its potential neuroprotective effects in models of neurodegenerative diseases. It was found to reduce oxidative stress markers and improve cognitive function in animal models .
- Anti-inflammatory Properties : Research indicated that this compound could reduce inflammation in models of arthritis by inhibiting NF-kB signaling pathways, thereby decreasing the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Properties
Molecular Formula |
C15H22N2O5 |
---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
methyl (2R,3S)-3-(4-aminophenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-11(12(18)13(19)21-4)9-5-7-10(16)8-6-9/h5-8,11-12,18H,16H2,1-4H3,(H,17,20)/t11-,12+/m0/s1 |
InChI Key |
ROZYEWRMTOZAOT-NWDGAFQWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)N)[C@H](C(=O)OC)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)N)C(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.